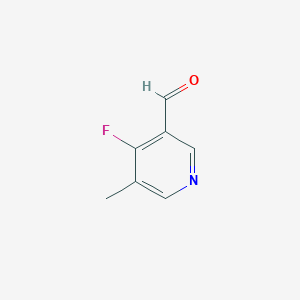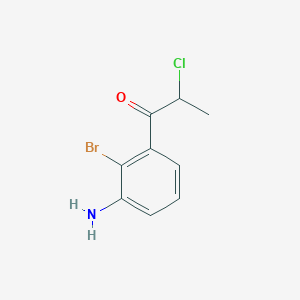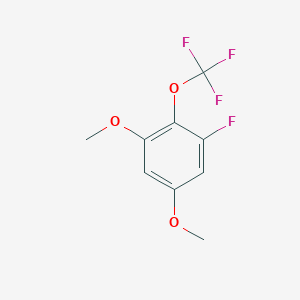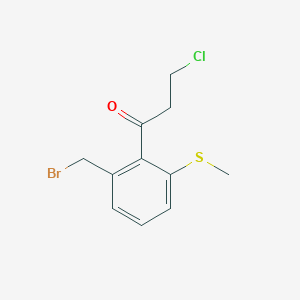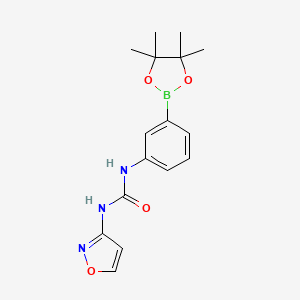
1-(Isoxazol-3-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Isoxazol-3-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a synthetic organic compound that features an isoxazole ring, a phenyl group substituted with a boronate ester, and a urea linkage. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isoxazol-3-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves multiple steps:
Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving nitrile oxides and alkynes.
Introduction of the Boronate Ester: The phenyl group can be functionalized with a boronate ester using Suzuki-Miyaura coupling reactions.
Urea Linkage Formation: The final step involves the reaction of an isocyanate with an amine to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the boronate ester group.
Reduction: Reduction reactions could target the isoxazole ring or the urea linkage.
Substitution: The phenyl group and the isoxazole ring may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong acids or bases, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the boronate ester could yield a phenol derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Compounds with boronate esters are often used in catalytic processes, including cross-coupling reactions.
Materials Science: The unique electronic properties of the isoxazole ring can be exploited in the design of new materials.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors.
Biological Probes: The boronate ester group can be used in the design of probes for detecting reactive oxygen species (ROS).
Industry
Agriculture: Potential use as a pesticide or herbicide due to its unique chemical properties.
Polymer Science: Incorporation into polymers to impart specific properties such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of 1-(Isoxazol-3-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The boronate ester group could interact with diols or other nucleophiles, while the isoxazole ring may participate in hydrogen bonding or π-π interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Isoxazol-3-yl)-3-phenylurea: Lacks the boronate ester group, potentially altering its reactivity and biological activity.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea: Lacks the isoxazole ring, which may affect its electronic properties and interactions.
Uniqueness
The combination of the isoxazole ring, boronate ester, and urea linkage in 1-(Isoxazol-3-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea makes it unique
Eigenschaften
Molekularformel |
C16H20BN3O4 |
|---|---|
Molekulargewicht |
329.2 g/mol |
IUPAC-Name |
1-(1,2-oxazol-3-yl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
InChI |
InChI=1S/C16H20BN3O4/c1-15(2)16(3,4)24-17(23-15)11-6-5-7-12(10-11)18-14(21)19-13-8-9-22-20-13/h5-10H,1-4H3,(H2,18,19,20,21) |
InChI-Schlüssel |
XUDMKUJTVYEEND-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=NOC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



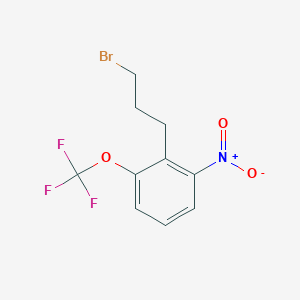
![Aziridine, 1-[(methylthio)methyl]-](/img/structure/B14059343.png)

![[3-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14059362.png)
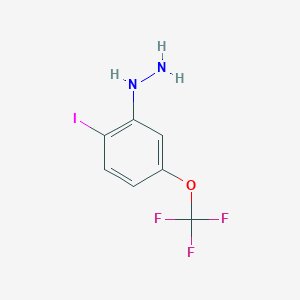
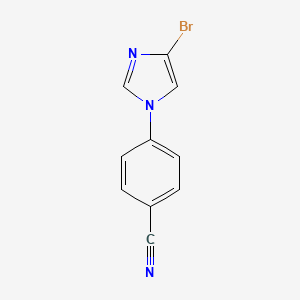
![Dimethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate](/img/structure/B14059375.png)

